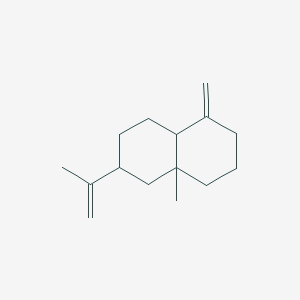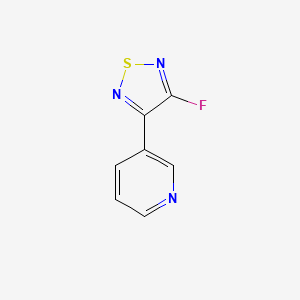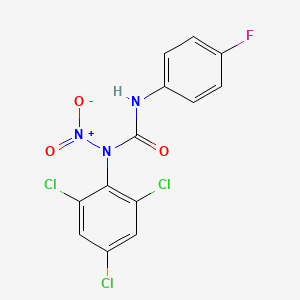
L-Methionyl-L-alanyl-L-leucyl-L-alanyl-L-proline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
L-Methionyl-L-alanyl-L-leucyl-L-alanyl-L-proline is a pentapeptide composed of the amino acids methionine, alanine, leucine, alanine, and prolineIts molecular formula is C22H39N5O6S, and it has a molecular weight of approximately 501.64 Da .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of L-Methionyl-L-alanyl-L-leucyl-L-alanyl-L-proline typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Attachment of the first amino acid: The first amino acid, protected at the N-terminus, is attached to the resin.
Deprotection: The protecting group on the N-terminus is removed to allow the next amino acid to couple.
Coupling: The next protected amino acid is activated and coupled to the growing peptide chain.
Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is obtained.
Cleavage: The completed peptide is cleaved from the resin and deprotected to yield the final product.
Industrial Production Methods
Industrial production of this compound can be scaled up using automated peptide synthesizers, which follow the same principles as SPPS but allow for larger quantities and higher throughput. The use of high-performance liquid chromatography (HPLC) is common for purification of the final product .
Análisis De Reacciones Químicas
Types of Reactions
L-Methionyl-L-alanyl-L-leucyl-L-alanyl-L-proline can undergo various chemical reactions, including:
Oxidation: Methionine residues can be oxidized to methionine sulfoxide or methionine sulfone.
Reduction: Disulfide bonds, if present, can be reduced to free thiols.
Substitution: Amino acid residues can be substituted with other amino acids through peptide bond formation.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or performic acid can be used for oxidation of methionine residues.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are common reducing agents.
Substitution: Carbodiimides such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) are used for peptide bond formation.
Major Products Formed
Oxidation: Methionine sulfoxide and methionine sulfone.
Reduction: Free thiols from disulfide bonds.
Substitution: Modified peptides with different amino acid sequences.
Aplicaciones Científicas De Investigación
L-Methionyl-L-alanyl-L-leucyl-L-alanyl-L-proline has several applications in scientific research:
Chemistry: Used as a model compound for studying peptide synthesis and peptide bond formation.
Biology: Investigated for its role in protein-protein interactions and enzyme-substrate specificity.
Medicine: Potential therapeutic applications in drug design and development, particularly in targeting specific protein interactions.
Mecanismo De Acción
The mechanism of action of L-Methionyl-L-alanyl-L-leucyl-L-alanyl-L-proline involves its interaction with specific molecular targets, such as enzymes or receptors. The peptide can bind to these targets through hydrogen bonding, hydrophobic interactions, and van der Waals forces, leading to modulation of their activity. The exact pathways and molecular targets depend on the specific application and context in which the peptide is used .
Comparación Con Compuestos Similares
Similar Compounds
- **L-Methionyl-L-threonyl-L-leucyl-L-isoleucylglycyl-L-alanyl-L-alanyl-L-histidyl-L-asparaginylglycyl-L-seryl-L-alanyl-L-glutaminyl-L-leucyl-L-leucyl-N5-(diaminomethylene)-L-ornithyl-L-glutaminyl-L-leucyl-N5-(diaminomethylene)-L-ornithylglycyl-L-glutaminyl-L-leucylglycyl-L-prolyl-L-prolylglycyl-L-seryl-N5-(diaminomethylene)-L-ornithinamide .
N-Formylmethionine-leucyl-phenylalanine (fMLF): A tripeptide known for its role as a chemotactic factor.
Uniqueness
L-Methionyl-L-alanyl-L-leucyl-L-alanyl-L-proline is unique due to its specific sequence and the presence of methionine, which can undergo oxidation, providing a useful tool for studying oxidative stress and related biochemical processes. Its combination of hydrophobic and hydrophilic residues also makes it valuable for investigating protein folding and stability .
Propiedades
Número CAS |
824982-54-9 |
|---|---|
Fórmula molecular |
C22H39N5O6S |
Peso molecular |
501.6 g/mol |
Nombre IUPAC |
(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-4-methylsulfanylbutanoyl]amino]propanoyl]amino]-4-methylpentanoyl]amino]propanoyl]pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C22H39N5O6S/c1-12(2)11-16(26-18(28)13(3)24-19(29)15(23)8-10-34-5)20(30)25-14(4)21(31)27-9-6-7-17(27)22(32)33/h12-17H,6-11,23H2,1-5H3,(H,24,29)(H,25,30)(H,26,28)(H,32,33)/t13-,14-,15-,16-,17-/m0/s1 |
Clave InChI |
IDPHRHLDLWWUED-WOYTXXSLSA-N |
SMILES isomérico |
C[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C)C(=O)N1CCC[C@H]1C(=O)O)NC(=O)[C@H](CCSC)N |
SMILES canónico |
CC(C)CC(C(=O)NC(C)C(=O)N1CCCC1C(=O)O)NC(=O)C(C)NC(=O)C(CCSC)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(5S,6R)-1-Iodo-5,6-bis[(2-methoxyethoxy)methoxy]cyclohex-1-ene](/img/structure/B14229972.png)
![(2S)-1-[2-(propylamino)ethylamino]propan-2-ol](/img/structure/B14229979.png)

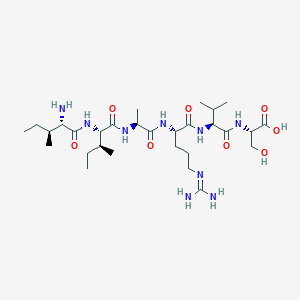
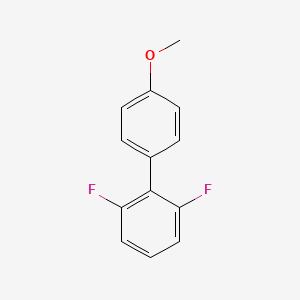
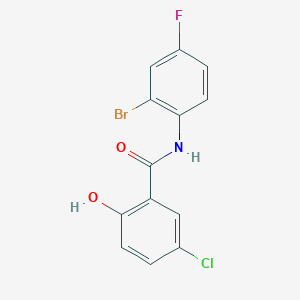
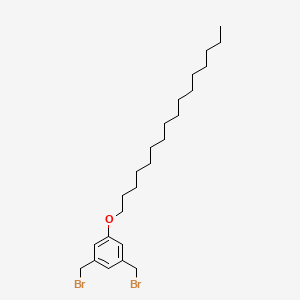
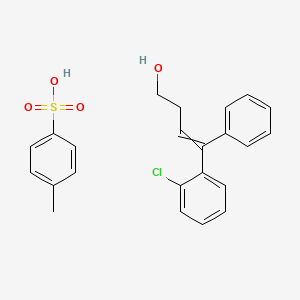
![4-[(1-Benzyl-1H-pyrrol-3-yl)methyl]morpholine](/img/structure/B14230028.png)
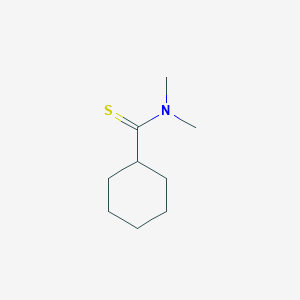
![1-Benzyl-4-[bromo(fluoro)methylidene]piperidine](/img/structure/B14230034.png)
